molecular formula C15H18O6 B15444643 Acetic acid;naphthalen-2-ylmethanediol CAS No. 64002-54-6

Acetic acid;naphthalen-2-ylmethanediol

Cat. No.: B15444643
CAS No.: 64002-54-6
M. Wt: 294.30 g/mol
InChI Key: HDFQPOKNEJUCKB-UHFFFAOYSA-N
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Description

Acetic acid; naphthalen-2-ylmethanediol is a compound combining acetic acid (CH₃COOH) with naphthalen-2-ylmethanediol (C₁₀H₇–CH₂(OH)₂). The naphthalene moiety is substituted at the 2-position with a methanediol group (–CH₂(OH)₂), and the compound likely exists as a co-crystal, salt, or mixture.

Key structural features:

  • Acetic acid: A simple carboxylic acid with industrial and biological significance.
  • Naphthalen-2-ylmethanediol: A diol-functionalized naphthalene derivative, which may enhance solubility or reactivity compared to unsubstituted naphthalene.

Properties

CAS No.

64002-54-6

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

acetic acid;naphthalen-2-ylmethanediol

InChI

InChI=1S/C11H10O2.2C2H4O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;2*1-2(3)4/h1-7,11-13H;2*1H3,(H,3,4)

InChI Key

HDFQPOKNEJUCKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C=C(C=CC2=C1)C(O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Biological Interactions : Proteomic studies on acetic acid bacteria () reveal that carboxylic acids and their derivatives induce stress responses, such as upregulation of heat shock proteins (e.g., EF-Tu) and downregulation of TCA cycle enzymes (e.g., aconitase). Similar mechanisms may apply to naphthalene-acetic acid derivatives.

Q & A

Basic Research Questions

Q. What experimental conditions optimize the synthesis of naphthalen-2-ylmethanediol derivatives using acetic acid?

  • Methodological Answer : Synthesis optimization involves refluxing naphthalene precursors with acetic acid and fused sodium acetate to promote cyclization. For example, imidazolinone derivatives are obtained in 70–89% yield by reacting oxazolinones with aromatic amines under acidic conditions . Key parameters include temperature control (reflux in ethanol or acetic acid) and stoichiometric ratios of reagents. Spectral validation (IR, 1^1H-NMR) confirms product purity, with characteristic peaks for C=O (1671 cm1^{-1}) and NH groups (3432 cm1^{-1}) .

Q. How can structural elucidation of acetic acid-functionalized naphthalene derivatives be systematically performed?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • IR Spectroscopy : Identify functional groups (e.g., C=O, NH, SO2_2) via absorption bands (e.g., 1187–1361 cm1^{-1} for SO2_2) .
  • NMR : Analyze 1^1H-NMR signals (e.g., δ = 9.83 ppm for –CH=N– in Schiff bases) .
  • SMILES/InChI : Use canonical SMILES strings (e.g., CC1=C(C(=CC=C1)C)NC(=O)COC2=CC3=CC=CC=C3C=C2) for computational validation .

Q. What analytical methods quantify acetic acid in multicomponent reaction mixtures?

  • Methodological Answer : Employ titration (using NaOH with phenolphthalein) for direct quantification and chromatography (e.g., flash column chromatography with cyclohexane/ethyl acetate/acetic acid gradients) for separation . Validate methods via recovery studies and calibration curves.

Advanced Research Questions

Q. How can contradictions in reported biological activities of naphthalen-2-ylmethanediol derivatives be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or antioxidant data may arise from assay conditions (e.g., microbial strains, solvent systems). Standardize protocols:

  • Antimicrobial Studies : Use broth microdilution (CLSI guidelines) and molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinities .
  • Antioxidant Assays : Compare DPPH/ABTS radical scavenging under controlled pH and temperature .

Q. What mechanistic insights explain the role of acetic acid in photoredox allylation reactions involving naphthalene aldehydes?

  • Methodological Answer : Acetic acid stabilizes intermediates via hydrogen bonding, facilitating cobalt-catalyzed allylation. Probe mechanisms using:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for H+^+ transfer steps .
  • DFT Calculations : Map energy profiles for transition states (e.g., Gaussian 09 with B3LYP/6-31G*) .

Q. How do computational models predict the reactivity of naphthalen-2-ylmethanediol in atmospheric oxidation pathways?

  • Methodological Answer : Simulate gas-phase reactions using quantum chemistry software (e.g., ORCA):

  • Reaction Pathways : Model OH radical-mediated oxidation of methanediol to formic acid .
  • Partitioning Coefficients : Calculate Henry’s law constants to predict aerosol vs. gas-phase partitioning .

Q. What strategies address low yields in heterocyclization reactions of naphthalen-2-ylmethanediol precursors?

  • Methodological Answer : Optimize by:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts .
  • Solvent Effects : Compare polar aprotic (DMF) vs. protic (acetic acid) solvents .
  • In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation .

Data Contradiction Analysis

Q. Why do computational and experimental data diverge in predicting the stability of naphthalen-2-ylmethanediol derivatives?

  • Methodological Answer : Discrepancies may arise from solvation effects or basis set limitations. Address via:

  • Implicit/Explicit Solvent Models : Compare SMD (implicit) vs. QM/MM (explicit) simulations .
  • Basis Set Expansion : Recalculate with def2-TZVP for improved accuracy .

Q. How can conflicting reports on the antioxidant vs. pro-oxidant effects of naphthalene-acetic acid hybrids be reconciled?

  • Methodological Answer : Context-dependent activity (e.g., concentration, cellular redox state) requires:

  • Dose-Response Studies : Measure ROS levels (e.g., using DCFH-DA probes) across concentrations .
  • Gene Expression Profiling : Assess Nrf2/Keap1 pathway activation via qPCR .

Methodological Resources

  • Spectral Databases : PubChem (experimental IR/NMR) .
  • Software : Gaussian (DFT), AutoDock (docking), ORCA (kinetics) .
  • Protocols : CLSI for antimicrobial testing, ICH Q2(R1) for analytical validation .

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